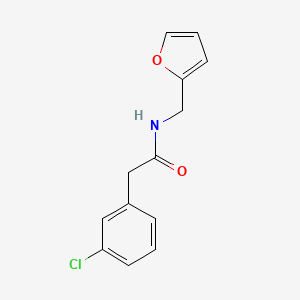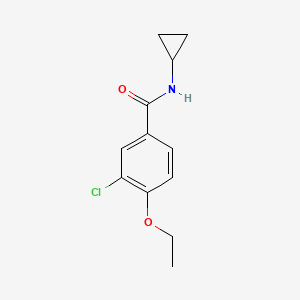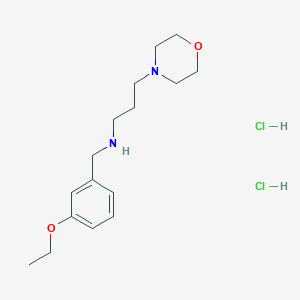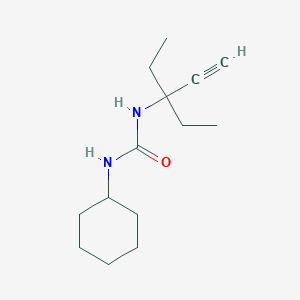
2-(3-chlorophenyl)-N-(2-furylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N-(2-furylmethyl)acetamide, commonly known as CFMA, is a synthetic compound that has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. CFMA is a member of the acetamide family and has a molecular weight of 295.77 g/mol.
作用机制
CFMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. CFMA also inhibits the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which are involved in inflammation and asthma. CFMA has been shown to have a high affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
CFMA has been shown to have anti-inflammatory, antitumor, and analgesic effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CFMA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CFMA has been reported to have a low toxicity and high selectivity for COX-2 and CB2 receptors.
实验室实验的优点和局限性
CFMA has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize. It has a high affinity for the CB2 receptor, making it a useful tool for studying the immune system. CFMA has been shown to have a low toxicity and high selectivity for COX-2 and CB2 receptors, making it a safe and effective compound for in vitro and in vivo experiments. The limitations of CFMA include its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
CFMA has potential for future research in several areas. It could be used to study the role of COX-2 and CB2 receptors in the immune system, inflammation, and pain. CFMA could also be used to study the mechanisms of cancer growth and to develop new cancer therapies. Further research is needed to explore the full potential of CFMA in these areas.
In conclusion, CFMA is a synthetic compound that has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. CFMA has been shown to have anti-inflammatory, antitumor, and analgesic effects. It has a high affinity for the CB2 receptor and inhibits the activity of COX-2 and LOX enzymes. CFMA has several advantages for lab experiments, including its simple synthesis method, low toxicity, and high selectivity for COX-2 and CB2 receptors. CFMA has potential for future research in several areas, including the immune system, inflammation, pain, and cancer.
合成方法
CFMA is synthesized by the reaction of 3-chlorobenzoyl chloride with 2-furfurylamine, followed by the reaction with acetic anhydride. The final product is obtained after purification and recrystallization. The synthesis method of CFMA is relatively simple and efficient, making it a popular compound for scientific research.
科学研究应用
CFMA has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. It has been reported to have anti-inflammatory, antitumor, and analgesic effects. CFMA has been used in studies of the central nervous system, cardiovascular system, and immune system.
属性
IUPAC Name |
2-(3-chlorophenyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-4-1-3-10(7-11)8-13(16)15-9-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVZJVSALTKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433914.png)

![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5433923.png)
![3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433928.png)
![9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5433945.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5433946.png)
![3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
![1'-[(5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5433965.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5433969.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-quinolinol](/img/structure/B5433980.png)
![N-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-pyridinamine](/img/structure/B5433989.png)
![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)